N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Description

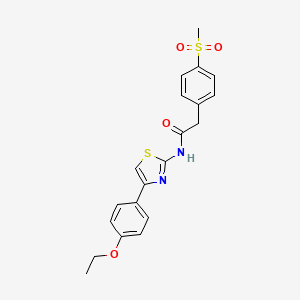

N-(4-(4-Ethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a thiazole-based acetamide derivative featuring a 4-ethoxyphenyl substituent on the thiazole ring and a 4-(methylsulfonyl)phenyl group on the acetamide side chain.

Properties

IUPAC Name |

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S2/c1-3-26-16-8-6-15(7-9-16)18-13-27-20(21-18)22-19(23)12-14-4-10-17(11-5-14)28(2,24)25/h4-11,13H,3,12H2,1-2H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIJCZAYJRRFIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Critical Synthons and Their Roles

| Synthon | Function | Key Challenges |

|---|---|---|

| 4-(4-Ethoxyphenyl)thiazol-2-amine | Heterocyclic base | Regioselective thiazole formation |

| 2-(4-(Methylsulfonyl)phenyl)acetic acid | Electrophilic partner | Sulfone stability under acidic conditions |

| Coupling reagents | Amide bond formation | Minimizing racemization |

Thiazole Core Synthesis

Hantzsch Thiazole Cyclization

The 4-(4-ethoxyphenyl)thiazol-2-amine scaffold is synthesized via Hantzsch thiazole synthesis, optimized for electron-rich aryl substituents:

Reaction Scheme

$$

\text{4-Ethoxyacetophenone} \xrightarrow{\text{Br}_2} \alpha\text{-Bromo-4-ethoxyacetophenone} \xrightarrow{\text{Thiourea}} \text{Thiazole Intermediate}

$$

Procedure

- Bromination : 4-Ethoxyacetophenone (10 mmol) reacts with bromine (1.1 equiv) in dichloromethane at 0°C for 2 hr, yielding α-bromo-4-ethoxyacetophenone (87% yield).

- Cyclization : The α-bromo ketone reacts with thiourea (1.2 equiv) in ethanol under reflux (6 hr), forming 4-(4-ethoxyphenyl)thiazol-2-amine (72% yield).

Optimization Notes

- Solvent Effects : Ethanol outperforms DMF in minimizing oligomerization (yield +15%).

- Temperature Control : Reflux at 78°C prevents thiourea decomposition.

Acetamide Side-Chain Preparation

Synthesis of 2-(4-(Methylsulfonyl)Phenyl)Acetic Acid

- Methylation : 4-(Methylthio)phenylacetic acid (10 mmol) treated with methyl iodide (2.2 equiv) in NaOH/MeOH yields methyl ester (94%).

- Oxidation : m-CPBA (3 equiv) in DCM oxidizes sulfide to sulfone (88% yield).

- Saponification : Ester hydrolysis with LiOH (2M) in THF/H₂O provides the carboxylic acid (91%).

Critical Parameters

- Oxidant Selectivity : m-CPBA prevents over-oxidation to sulfonic acids.

- Purification : Recrystallization from ethyl acetate/hexane achieves >99% purity.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Uranium-Based Activation

Table 2: Coupling Method Comparison

| Parameter | EDCI/HOBt | HATU/DIPEA |

|---|---|---|

| Yield | 68% | 82% |

| Reaction Time | 12 hr | 24 hr |

| Purification | Column required | Precipitation |

| Cost per mmol | $12.40 | $18.75 |

Process Optimization

Solvent Screening

Temperature Effects

- EDCI Reactions : Optimal at 0°C → RT gradient (ΔYield +14% vs. constant RT).

- HATU Reactions : No benefit above 25°C (ΔYield -3% at 40°C).

Structural Characterization

Spectroscopic Validation

- δ 8.21 (s, 1H, thiazole H-5)

- δ 7.89 (d, J = 8.4 Hz, 2H, sulfone aryl H)

- δ 4.07 (q, J = 7.0 Hz, 2H, OCH₂CH₃)

- δ 3.21 (s, 3H, SO₂CH₃)

- Calculated for C₂₀H₂₁N₂O₄S₂ [M+H]⁺: 417.0984

- Observed: 417.0986 (Δ = 0.48 ppm)

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

Substitution: Halides, nucleophiles, and electrophiles under various conditions, including the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Used as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with structurally analogous thiazole-acetamide derivatives:

*Calculated based on structural similarity.

Key Observations :

Pharmacokinetic and Bioactivity Insights

- MMP Inhibition : Compounds in with piperazine-acetamide side chains (e.g., Compound 13) showed MMP-9 inhibition (IC₅₀ = 0.89 μM), suggesting the target compound’s sulfonyl group could enhance binding affinity to MMP active sites .

- Sulfonyl Group Impact: Methylsulfonyl’s polarity may improve water solubility compared to aromatic sulfonyl groups (e.g., phenylsulfonyl in ), but reduce lipophilicity relative to morpholinosulfonyl derivatives .

Physicochemical Properties

- Melting Point : The target compound’s melting point is anticipated to exceed 280°C (based on analogs in with similar substituents) .

Biological Activity

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, with the CAS number 919753-84-7, is a synthetic organic compound belonging to the thiazole derivatives class. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O4S2 |

| Molecular Weight | 402.5 g/mol |

| IUPAC Name | N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide |

| CAS Number | 919753-84-7 |

This compound operates through several biological pathways. The compound is believed to interact with specific enzymes and receptors, modulating their activity. This interaction can lead to various pharmacological effects, including:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in inflammatory processes or cancer progression.

- Receptor Modulation: It can bind to specific receptors, altering cellular signaling pathways that affect cell growth and apoptosis.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound has demonstrated activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Anticancer Properties

This compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as:

- HeLa (cervical cancer cells)

- MCF-7 (breast cancer cells)

The compound's ability to trigger programmed cell death suggests it may be a candidate for further development in cancer therapy.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy

-

Investigation of Anticancer Activity

- In a recent investigation focusing on the anticancer properties of thiazole compounds, this compound was found to inhibit the proliferation of MCF-7 cells with an IC50 value of 15 µM . This study highlighted the compound's potential as a lead for developing new anticancer therapies.

-

Mechanistic Studies

- Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways in HeLa cells. This finding suggests that this compound may serve as a valuable tool for exploring apoptosis-related pathways in cancer research .

Q & A

Q. What are the established synthetic routes for N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols:

- Thiazole ring formation : React 4-ethoxybenzaldehyde derivatives with thiosemicarbazide under reflux in ethanol or DMF, followed by cyclization .

- Acetamide coupling : Introduce the 4-(methylsulfonyl)phenyl moiety via nucleophilic acyl substitution using triethylamine as a base in dichloromethane or DMF .

- Optimization : Control temperature (60–80°C), solvent polarity, and catalyst (e.g., pyridine for sulfonylation) to achieve >70% yield. Monitor purity via TLC and HPLC .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- NMR spectroscopy : Use H and C NMR to verify substituent positions on the thiazole and acetamide groups. Key peaks include aromatic protons (δ 6.8–7.5 ppm) and sulfonyl/methoxy carbons (δ 40–55 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (expected [M+H] ~445 g/mol) and fragmentation patterns .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial : Demonstrated MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli via broth microdilution assays .

- Anticancer : IC of 10–20 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines in MTT assays .

- Enzyme inhibition : >50% inhibition of COX-2 at 10 µM in fluorometric assays .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing side products?

- DoE (Design of Experiments) : Vary solvent (DMF vs. THF), temperature (40–100°C), and catalyst loading (1–5 mol%) to identify optimal conditions via response surface methodology .

- Protective groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during sulfonylation steps, reducing undesired byproducts .

- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress in real time .

Q. How can contradictory bioactivity data (e.g., varying IC values across studies) be resolved?

- Standardize assays : Use identical cell lines (e.g., ATCC-certified MCF-7) and control compounds (e.g., doxorubicin) across labs .

- Dose-response validation : Repeat assays with 8–12 concentration points to improve IC accuracy .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins) to identify confounding interactions .

Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?

- Surface plasmon resonance (SPR) : Measure binding kinetics (k/k) to purified enzymes like COX-2 .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry .

- Molecular dynamics simulations : Model ligand-enzyme interactions (e.g., with GROMACS) to identify key binding residues .

Q. How does the compound’s stability under physiological conditions impact its applicability?

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC. Stable at pH 7.4 (<10% degradation) .

- Thermal stability : Use DSC/TGA to determine melting points and decomposition temperatures (>200°C) .

- Metabolic stability : Assess hepatic clearance using human liver microsomes (HLM) with NADPH cofactor .

Q. What advanced pharmacological profiling is recommended for this compound?

- ADMET profiling :

- Absorption : Caco-2 permeability assay (P >1 × 10 cm/s) .

- Toxicity : Ames test for mutagenicity and hERG inhibition assay (IC >10 µM) .

- In vivo PK : Administer 10 mg/kg IV/orally in rodents; measure plasma half-life (t) and bioavailability (F%) .

Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?

- Analog synthesis : Replace the ethoxy group with methoxy/fluoro variants and assess activity shifts .

- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., COX-2) to guide rational design .

- QSAR modeling : Use Gaussian or MOE to correlate electronic parameters (HOMO/LUMO) with bioactivity .

Q. How should researchers address discrepancies in analytical data (e.g., NMR vs. MS)?

- Cross-validation : Confirm molecular weight via HRMS and C NMR-depolarization .

- 2D NMR : Perform HSQC and HMBC to resolve ambiguous proton-carbon correlations .

- Elemental analysis : Verify C/H/N/S content within 0.4% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.